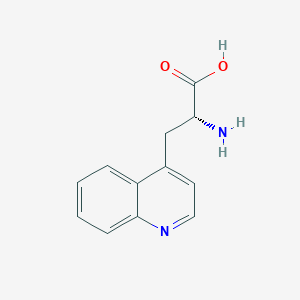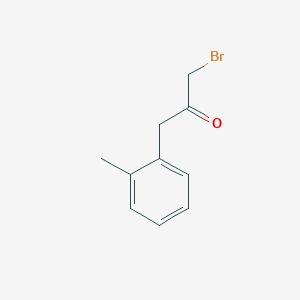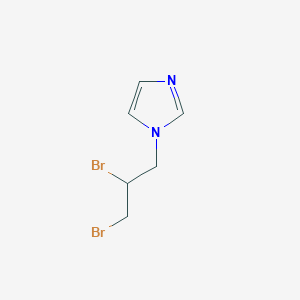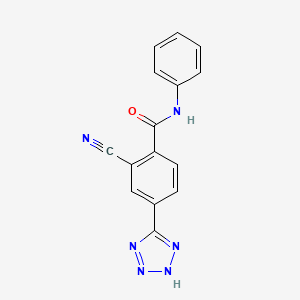
1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-: is a chemical compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and one carbonyl group. The specific compound has a phenylmethyl group and two trifluoromethyl groups attached to the ring, making it a unique and interesting molecule for various applications in chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dioxolan-4-ones typically involves the reaction of carbonyl compounds with diols in the presence of an acid catalyst. For the specific compound 1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-, the synthesis can be carried out using a phenylmethyl ketone and a diol with trifluoromethyl groups. The reaction is usually catalyzed by p-toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production of 1,3-dioxolan-4-ones often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and solvents can also be tailored to meet industrial requirements, ensuring scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxolan-4-ones can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Applications De Recherche Scientifique
Chemistry: 1,3-Dioxolan-4-ones are used as monomers for the synthesis of polylactic acid (PLA), a biodegradable polymer. The polymerization of these compounds can be catalyzed by Brønsted acids, leading to the formation of high-molecular-weight PLA with good thermal properties .
Biology and Medicine: These compounds have potential applications in drug delivery systems due to their ability to form stable complexes with various drugs. Their unique structure allows for controlled release and targeted delivery of therapeutic agents.
Industry: In the industrial sector, 1,3-dioxolan-4-ones are used as intermediates in the synthesis of various fine chemicals and pharmaceuticals. Their reactivity and stability make them valuable building blocks for complex organic synthesis.
Mécanisme D'action
The mechanism of action of 1,3-dioxolan-4-ones involves their ability to undergo ring-opening polymerization (ROP) and other chemical transformations. The presence of the carbonyl group and the two oxygen atoms in the ring allows for various nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1,3-Dioxanes: These compounds have a six-membered ring with two oxygen atoms and one carbonyl group. They are more stable than 1,3-dioxolanes and are used in similar applications.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and one carbonyl group.
Uniqueness: 1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)- is unique due to the presence of the phenylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specialized applications in chemistry and industry.
Propriétés
Numéro CAS |
748134-70-5 |
|---|---|
Formule moléculaire |
C12H8F6O3 |
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
(5S)-5-benzyl-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H8F6O3/c13-11(14,15)10(12(16,17)18)20-8(9(19)21-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
Clé InChI |
UDSBAALKVHGVPL-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H]2C(=O)OC(O2)(C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=O)OC(O2)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)

![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)



![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)

![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)

![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
